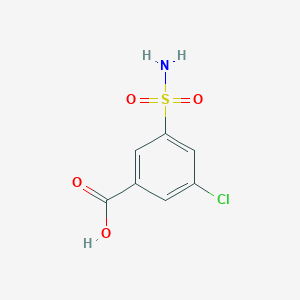

3-Chloro-5-sulfamoylbenzoic acid

Description

Properties

Molecular Formula |

C7H6ClNO4S |

|---|---|

Molecular Weight |

235.65 g/mol |

IUPAC Name |

3-chloro-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H6ClNO4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |

InChI Key |

MCBBKFYCTUWDRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profiling of 3-Chloro-5-sulfamoylbenzoic Acid in DMSO and Methanol

Part 1: Executive Summary & Physicochemical Context

3-Chloro-5-sulfamoylbenzoic acid (CAS: 5133-91-5) is a critical pharmacophore intermediate, primarily utilized in the synthesis of high-ceiling loop diuretics and carbonic anhydrase inhibitors. Its utility in drug development is defined by the dual reactivity of its electrophilic aromatic core and the nucleophilic potential of its sulfonamide moiety.

However, its handling is often complicated by its amphiphilic nature—possessing both a lipophilic chloro-substituted aromatic ring and hydrophilic ionizable groups (carboxylic acid and sulfonamide). This guide provides a definitive technical framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), distinguishing between kinetic solubility (for screening) and thermodynamic solubility (for formulation).

Physicochemical Profile & Solvent Compatibility[1][2]

To understand solubility behavior, we must analyze the solute-solvent interactions at the molecular level.

| Property | Value (Approx.) | Impact on Solubility |

| Molecular Weight | 235.64 g/mol | Low MW favors solubility, but rigid crystal lattice opposes it. |

| pKa (Acid) | ~3.5 (COOH) | Remains protonated (neutral) in non-buffered DMSO/MeOH. |

| pKa (Sulfonamide) | ~10.0 (SO₂NH₂) | Acts as a weak acid; H-bond donor. |

| LogP | ~0.6 – 1.2 | Moderate lipophilicity; requires polar organic solvents. |

| H-Bond Donors | 3 (COOH, NH₂) | High lattice energy; requires solvents that are strong H-bond acceptors. |

Solvent Mechanism of Action

-

DMSO (Dimethyl Sulfoxide):

-

Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

) and a powerful oxygen donor. It effectively disrupts the strong intermolecular hydrogen bonding network of the sulfonamide crystal lattice by acting as an H-bond acceptor for the -NH₂ and -COOH protons. -

Expectation: High solubility (> 20 mg/mL typically). Ideal for stock solutions and biological assays.

-

-

Methanol (MeOH):

-

Mechanism: MeOH is a polar protic solvent. While it can solvate the polar functional groups, its lower dielectric constant (

) and smaller molecular volume make it less effective than DMSO at shielding the lipophilic aromatic core. -

Expectation: Moderate solubility (5–15 mg/mL). Ideal for intermediate processing and crystallization but carries a risk of chemical modification (see Stability).

-

Part 2: Experimental Protocol (Self-Validating)

Objective: To determine the thermodynamic solubility of 3-Chloro-5-sulfamoylbenzoic acid using the Saturation Shake-Flask Method. This protocol includes built-in checkpoints to ensure data integrity.

Materials Required[2][3][4][5][6][7][8][9][10][11][12]

-

Analyte: 3-Chloro-5-sulfamoylbenzoic acid (>98% purity).[1][2]

-

Solvents: Anhydrous DMSO (Grade ≥99.9%), HPLC-grade Methanol.

-

Equipment: Thermomixer/Orbital Shaker, Centrifuge (15,000 x g), HPLC with UV-Vis detector (254 nm).

-

Filters: 0.22 µm PTFE (hydrophobic) syringe filters. Note: Do not use Nylon filters as sulfonamides can bind non-specifically.

Workflow Visualization

Figure 1: Standardized Saturation Shake-Flask Workflow for Solubility Determination.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

-

Preparation: Weigh approximately 20 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target solvent (DMSO or Methanol).

-

Visual Check: Vortex for 30 seconds.

-

Validation Checkpoint 1: If the solution is clear, the compound is highly soluble. Add another 20 mg and repeat until undissolved solid remains visible.

-

-

Equilibration: Place tubes in a thermomixer at 25°C (or target temp) shaking at 800 rpm for 24 hours.

Phase 2: Separation & Sampling

-

Sedimentation: Centrifuge the tubes at 15,000 x g for 10 minutes to pellet the undissolved solid.

-

Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PTFE filter.

-

Expert Insight: Discard the first 100 µL of filtrate to saturate the filter membrane and prevent adsorption losses.

-

Phase 3: Quantification (HPLC)

-

Dilution: Dilute the filtrate 1:100 and 1:1000 with the mobile phase (e.g., Water/Acetonitrile 50:50).

-

Standard Curve: Prepare a 5-point calibration curve (e.g., 0.01 to 1.0 mg/mL) using a pre-dissolved stock in DMSO.

-

Calculation:

Part 3: Handling, Stability & Reactivity Risks

The Methanol Esterification Risk

Researchers must be aware that 3-Chloro-5-sulfamoylbenzoic acid contains a carboxylic acid group. In methanol, especially under acidic conditions or elevated temperatures (e.g., during heated dissolution), there is a thermodynamic drive toward Fischer Esterification .

-

Reaction:

-

Mitigation:

-

Avoid storing methanolic stock solutions for >24 hours.

-

Store at -20°C if storage is necessary.[2]

-

Check for the methyl ester impurity (M+14 mass shift) via LC-MS if the solution is old.

-

DMSO Hygroscopicity

DMSO is extremely hygroscopic. Absorbed water can significantly decrease the solubility of the compound (antisolvent effect) and potentially hydrolyze the sulfonamide over long periods (though rare).

-

Protocol: Use anhydrous DMSO and seal vials under nitrogen/argon for long-term storage.

Summary of Solubility Data (Reference Ranges)

| Solvent | Solubility Class | Estimated Range | Recommended Use |

| DMSO | Soluble | 20 – 50 mg/mL | High-concentration stock solutions (100 mM). |

| Methanol | Slightly Soluble | 5 – 15 mg/mL | Synthesis, TLC spotting, crystallization. |

| Water | Insoluble | < 0.1 mg/mL | Precipitation medium (Antisolvent). |

| 1M NaOH | Soluble | > 50 mg/mL | Formation of sodium salt (R-COO⁻ Na⁺). |

References

-

PubChem. 4-Chloro-3-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Safety data sheet (SDS) for 3-Chloro-5-sulfamoylbenzoic acid

Technical Safety Monograph: 3-Chloro-5-sulfamoylbenzoic Acid

Document Control:

-

Target Compound: 3-Chloro-5-sulfamoylbenzoic acid[1][2][3][4][5]

-

Primary Application: Pharmaceutical Intermediate / Molecular Scaffold[7]

Part 1: Executive Technical Summary

This guide serves as an advanced operational directive for researchers handling 3-Chloro-5-sulfamoylbenzoic acid . Unlike standard Safety Data Sheets (SDS) which provide generic regulatory compliance, this document integrates chemical reactivity, toxicological mechanisms, and laboratory best practices into a cohesive safety architecture.

The compound is a bifunctional aromatic scaffold featuring a carboxylic acid, a sulfonamide moiety, and a meta-chlorine substituent. Its primary utility lies in the synthesis of diuretic agents (sulfonamide class) and structure-activity relationship (SAR) studies for carbonic anhydrase inhibitors. Safety protocols must account for its acidic nature , potential for sulfonamide hypersensitivity , and irritant properties .

Part 2: Molecular Safety Profile & Reactivity (SAR)

Understanding the molecule's structure is the first step in predicting its hazards and handling requirements.

| Functional Group | Chemical Behavior | Safety Implication |

| Carboxylic Acid (-COOH) | pKa ≈ 3.5–4.0. Ionizes in physiological pH. | Corrosivity/Irritation: Causes immediate irritation to mucous membranes and eyes upon contact. |

| Sulfonamide (-SO₂NH₂) | Weakly acidic (pKa ≈ 10). Stable under oxidative conditions. | Sensitization: Structural similarity to sulfa drugs implies a risk of allergic reaction in sensitized individuals (Stevens-Johnson Syndrome risk is theoretical but warrants caution). |

| Aryl Chloride (-Cl) | Electron-withdrawing. Deactivates the ring. | Stability: Generally stable, but prevents rapid metabolic breakdown, potentially increasing persistence if inhaled. |

Reactivity & Incompatibility Map

The following diagram illustrates the chemical reactivity logic that dictates storage and handling incompatibilities.

Figure 1: Reactivity profile highlighting critical incompatibilities that drive storage segregation protocols.

Part 3: GHS Hazard Identification & Toxicology

Based on the structural analogs (e.g., 4-chloro-3-sulfamoylbenzoic acid) and functional group analysis, the following GHS classifications apply.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat.[8] 2 | H315: Causes skin irritation.[8] | Acidic hydrolysis of skin lipids; mechanical abrasion from crystalline dust. |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[8] | Proton donation lowers ocular pH, causing protein denaturation in corneal epithelium. |

| STOT - SE | Cat. 3 | H335: May cause respiratory irritation. | Inhalation of dust triggers inflammatory response in bronchial mucosa. |

Toxicological Nuance (The "Sulfa" Factor): While acute toxicity (LD50) is typically low (>2000 mg/kg for analogs), the sulfonamide moiety presents a specific immunotoxicological hazard. Researchers with known sulfonamide allergies (e.g., reaction to Bactrim/Septra) should avoid handling this compound or use double-gloving protocols with strict respiratory isolation.

Part 4: Operational Handling Protocols

This section outlines the "Safe Path" for moving the chemical from storage to reaction vessel.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) or P100 respirator required if handling open powder outside a fume hood.

-

Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine dust nature of benzoic acid derivatives.

-

Dermal: Nitrile gloves (0.11 mm thickness minimum).

-

Breakthrough Time: >480 min (Excellent resistance to solid acids).

-

Latex Warning: Avoid latex; it offers poor protection against organic acid permeation in solution.

-

Engineering Controls: The Weighing Workflow

Weighing is the highest-risk operation for dust exposure.

-

Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Dry sulfonamides are prone to static charge, causing "powder fly."

-

Draft Shielding: Perform all weighing inside a fume hood or a powder containment enclosure .

-

Solvent Transfer: Do not add solvent to the solid in the open. Transfer the solid to the reaction vessel dry, seal the vessel, then add solvent via syringe/cannula to prevent aerosolization.

Storage Conditions

-

Temperature: Ambient (15–25°C).

-

Atmosphere: Keep tightly sealed. Hygroscopic potential is low, but moisture can promote clumping and hydrolysis of downstream acid chloride derivatives.

-

Segregation: Store away from strong bases and oxidizing agents .

Part 5: Emergency Response Architecture

In the event of exposure or release, follow this self-validating logic flow.

Figure 2: Decision matrix for emergency response. Note the critical step of wet sweeping to prevent secondary dust inhalation.

Specific Spill Protocol (Solid):

-

Isolate: Mark the zone.

-

Neutralize: Gently cover the spill with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate. This neutralizes the carboxylic acid and reduces volatility.

-

Collect: Dampen a paper towel with water (do not pour water directly on the powder). Wipe inward to collect the paste.

-

Disposal: Place in a hazardous waste container labeled "Solid Organic Acid."

Part 6: Analytical Verification & Purity

To confirm the identity of 3-Chloro-5-sulfamoylbenzoic acid (CAS 83173-95-9) versus its isomers (e.g., 4-chloro-3-sulfamoyl-), use the following spectroscopic markers.

1. ¹H-NMR (DMSO-d₆, 400 MHz):

-

Characteristic Pattern: Look for the aromatic region.

-

Isomer Differentiation:

-

3-Chloro-5-sulfamoyl (Target): You expect a pattern consistent with meta-substitution relative to the acid. The protons are in positions 2, 4, and 6.

-

Proton at C4 (between Cl and SO₂NH₂): Typically a triplet-like or doublet of doublets (coupling with C2 and C6).

-

Proton at C2 (between COOH and Cl): Doublet (meta coupling).

-

Proton at C6 (between COOH and SO₂NH₂): Doublet (meta coupling).

-

-

4-Chloro-3-sulfamoyl (Common Isomer): Shows an ortho-coupling doublet (H5/H6) and a singlet (H2).

-

-

Shift Prediction:

-

δ ≈ 13.5 ppm (Broad s, 1H, -COOH)

-

δ ≈ 7.5–8.5 ppm (Aromatic protons, 3H)

-

δ ≈ 7.4 ppm (Broad s, 2H, -SO₂NH₂, exchangeable with D₂O)

-

2. HPLC Parameters (Standard Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV @ 254 nm (Benzoic acid absorption).

-

Retention Time: The sulfonamide group increases polarity compared to chlorobenzoic acid, eluting earlier than 3-chlorobenzoic acid.

References

-

BLD Pharm. (n.d.).[2][3][6] SDS for 3-Chloro-5-sulfamoylbenzoic acid (CAS 83173-95-9). Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025).[10] Compound Summary: 4-Chloro-3-sulfamoylbenzoic acid (Isomer Analog for Read-Across). Retrieved from

-

European Chemicals Agency (ECHA). (n.d.).[11] C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved from

-

Leyan Reagents. (n.d.). Product Information: 3-Chloro-5-sulfamoylbenzoic acid.[1][2][3][4][5] Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chloro-3-sulfamoylbenzoic acid (Standard Reference). Retrieved from

Sources

- 1. 25317-76-4|3-Amino-4-chloro-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2736-23-4|2,4-Dichloro-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. 138-41-0|4-Sulfamoylbenzoic Acid|BLD Pharm [bldpharm.com]

- 4. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]

- 5. 1549835-54-2|3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 6. 1205-30-7|4-Chloro-3-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 7. 3-氯-5-氨磺酰苯甲酸 | 3-Chloro-5-sulfamoylbenzoic acid | 83173-95-9 - 乐研试剂 [leyan.com]

- 8. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-3-sulfamoylbenzoic acid 98 1205-30-7 [sigmaaldrich.com]

- 10. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | C7H5ClN2O6S | CID 89893 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Technical Brief: Regioselective Chlorosulfonation of 3-Chlorobenzoic Acid

Executive Summary

This application note details the protocol for the chlorosulfonation of 3-chlorobenzoic acid to synthesize 3-chloro-5-(chlorosulfonyl)benzoic acid . This reaction is a critical transformation in medicinal chemistry, serving as a gateway to sulfonamide-based diuretics, carbonic anhydrase inhibitors, and anti-inflammatory agents.

The procedure utilizes neat chlorosulfonic acid (

Reaction Mechanism & Regioselectivity

The chlorosulfonation of 3-chlorobenzoic acid is an Electrophilic Aromatic Substitution (EAS) . The directing effects are competitive, creating a challenge in regiocontrol:

-

Carboxyl Group (-COOH) at C1: Strong electron-withdrawing group; directs meta (to C3 and C5).

-

Chlorine Atom (-Cl) at C3: Weakly deactivating but directs ortho/para (to C2, C4, and C6).

Theoretical Outcome

While the Chlorine atom typically directs para (C6), the steric hindrance between the incoming sulfonyl group and the adjacent carboxyl group at C1 often disfavors the C6 position. Consequently, the C5 position (meta to both the carboxyl and chlorine groups) is often the thermodynamically favored site for substitution under high-temperature conditions, leading to the symmetric 3,5-substituted product.

Reaction Scheme (Graphviz Visualization)

Figure 1: Reaction pathway for the chlorosulfonation of 3-chlorobenzoic acid.

Safety Protocols (Critical)

Hazard Class: Corrosive, Water-Reactive, Toxic Inhalation Hazard.

-

Water Reactivity:

reacts violently with water, releasing clouds of HCl gas and sulfuric acid mist.[1] Never add water directly to the neat acid. -

Gas Evolution: The reaction generates stoichiometric quantities of HCl gas. A caustic scrubber (NaOH trap) is mandatory .

-

PPE: Full face shield, chemical-resistant apron, and double-gloving (nitrile + laminate) are required. Work strictly within a fume hood.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 3-Chlorobenzoic Acid | 156.57 | 1.0 | Substrate |

| Chlorosulfonic Acid | 116.52 | 5.0 - 7.0 | Reagent/Solvent |

| Thionyl Chloride ( | 118.97 | 1.5 | Finishing Agent (Optional)* |

| Dichloromethane (DCM) | 84.93 | N/A | Extraction Solvent |

*Note: Thionyl chloride is added in Step 3 to convert any hydrolyzed sulfonic acid (

Step-by-Step Procedure

Phase 1: Addition (Exotherm Control)

-

Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, internal thermometer, and a pressure-equalizing addition funnel.

-

Connect the top of the condenser to an HCl gas trap (bubbler containing 10% NaOH).

-

Charge the RBF with Chlorosulfonic Acid (5.0 equiv) . Cool to 0–5°C using an ice bath.

-

Add 3-Chlorobenzoic Acid (1.0 equiv) solid portion-wise over 30 minutes.

-

Checkpoint: Monitor internal temperature. Do not allow it to exceed 10°C during addition to prevent premature uncontrolled reaction.

-

Phase 2: Reaction (Thermal Activation)

-

Once addition is complete, remove the ice bath and allow the mixture to reach room temperature (RT).

-

Slowly heat the reaction mixture to 110°C using an oil bath.

-

Observation: HCl gas evolution will become vigorous. Ensure the scrubber is functioning.

-

-

Maintain at 110°C for 3–4 hours .

-

Optimization: For difficult substrates, cool to 60°C, add Thionyl Chloride (1.5 equiv) dropwise, and reheat to reflux for 1 hour to ensure complete conversion to the acid chloride.

-

Phase 3: Workup (Quenching)

-

Cool the reaction mixture to RT.

-

Prepare a large beaker containing crushed ice (approx. 10x weight of acid used) and vigorous mechanical stirring.

-

SLOWLY pour the reaction mixture onto the crushed ice in a thin stream.

-

Caution: This step is highly exothermic. Add more ice if melting is too rapid.

-

-

The product will precipitate as a white to off-white solid.

-

Stir for 30 minutes to ensure all excess

is hydrolyzed.

Phase 4: Isolation & Purification

-

Filter the solid using a sintered glass funnel.

-

Wash the cake with cold water (

) until the filtrate is neutral (pH ~7). -

Drying: Dry the solid in a vacuum desiccator over

or -

Recrystallization: If purity is <95%, recrystallize from Toluene or a DCM/Hexane mixture.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Validation (Self-Validating Protocol)

To confirm the success of the reaction and the regiochemistry, perform the following checks:

Physical Properties[1][4]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 130–135°C (varies by isomer purity).

NMR Spectroscopy ( NMR, 400 MHz, )

Due to the symmetry of the 3,5-substituted product, the splitting pattern is distinct from the 2,5- or 3,4-isomers.

-

Target (3-chloro-5-(chlorosulfonyl)benzoic acid): Look for a pattern indicating meta-coupling only (

).-

~8.2 ppm (1H, t, H-4, meta to Cl and

- ~8.0 ppm (1H, t, H-2, meta to Cl and COOH)

-

~8.5 ppm (1H, t, H-6, meta to COOH and

-

~8.2 ppm (1H, t, H-4, meta to Cl and

-

Isomer Check: If you see doublets with ortho-coupling (

), you likely have the 6-isomer (substitution para to Chlorine).

Functional Group Test

-

Silver Nitrate Test: Dissolve a small amount in ethanol/water. Add

. A white precipitate (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during quench. | Ensure temperature is kept |

| Sticky Solid | Incomplete reaction or mixed isomers. | Use |

| Starting Material Remains | Temperature too low. | The ring is deactivated; ensure bath temp is |

References

-

Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

BenchChem.

-

National Center for Biotechnology Information.PubChem Compound Summary for CID 447: 3-Chlorobenzoic acid.

- Basu, A. et al. "Regioselectivity in Electrophilic Aromatic Substitution of Meta-Substituted Benzenes." Journal of Chemical Education, 2005. (Mechanistic grounding for directing effects).

Disclaimer: This protocol involves hazardous chemicals.[3][1][4][5] It is intended for use by qualified personnel in a controlled laboratory environment. Always refer to the specific SDS for 3-chlorobenzoic acid and chlorosulfonic acid before proceeding.

Sources

Troubleshooting & Optimization

Improving yield of 3-Chloro-5-sulfamoylbenzoic acid synthesis

Technical Support Center: Optimizing 3-Chloro-5-sulfamoylbenzoic Acid Synthesis

Executive Summary

The synthesis of 3-Chloro-5-sulfamoylbenzoic acid (CAS: 5133-82-4) typically proceeds via the chlorosulfonation of 3-chlorobenzoic acid followed by amidation. Low yields in this pathway are frequently caused by three critical failure points: diaryl sulfone formation during high-temperature chlorosulfonation, hydrolysis of the sulfonyl chloride intermediate during aqueous quenching, and regioisomer contamination . This guide provides actionable, mechanistic solutions to these bottlenecks.

Part 1: The Synthetic Pathway & Critical Control Points[1][2]

To troubleshoot effectively, we must first map the reaction landscape. The following diagram illustrates the primary pathway and the competitive side reactions that degrade yield.

Figure 1: Reaction pathway highlighting the critical intermediate and yield-reducing side reactions (Sulfone formation and Hydrolysis).

Part 2: Troubleshooting Guide

Phase 1: Chlorosulfonation (Formation of the Sulfonyl Chloride)

Core Issue: The conversion of 3-chlorobenzoic acid to 3-chloro-5-(chlorosulfonyl)benzoic acid is the yield-determining step.

Q1: My reaction mixture contains a large amount of insoluble, high-melting solid. What is it? Diagnosis: This is likely the diaryl sulfone byproduct. Mechanism: At high temperatures or low acid stoichiometry, the highly reactive sulfonyl chloride intermediate attacks a molecule of unreacted starting material (Friedel-Crafts Sulfonylation). Corrective Action:

-

Increase Reagent Stoichiometry: Ensure a minimum molar ratio of 1:5 to 1:6 (Substrate : Chlorosulfonic acid). The acid acts as both reagent and solvent, diluting the intermediate and preventing dimer formation.

-

Temperature Ramp: Do not heat rapidly. Addition should be done at

, then ramp slowly to -

Add Sodium Sulfate: Adding anhydrous

(0.5 eq) can buffer the reaction and reduce sulfone formation by modulating the activity of the electrophile.

Q2: The reaction is incomplete even after 6 hours at reflux. Diagnosis: Deactivation of the aromatic ring. Mechanism: The substrate has two electron-withdrawing groups (Cl and COOH), making the ring significantly deactivated towards Electrophilic Aromatic Substitution (EAS). Corrective Action:

-

Raise Temperature: Standard chlorosulfonation occurs at

for deactivated substrates. Ensure your oil bath maintains this internal temperature. -

Catalysis: Consider adding a catalyst like thionyl chloride (

) towards the end of the reaction (last 1-2 hours) to convert any sulfonic acid byproducts back into the sulfonyl chloride.

Phase 2: Quenching & Isolation (The "Yield Killer" Phase)

Core Issue: The sulfonyl chloride intermediate is highly sensitive to hydrolysis. If it converts to the sulfonic acid, it becomes water-soluble and is lost in the filtrate.

Q3: I see good conversion on TLC, but my isolated yield after quenching is <40%.

Diagnosis: Hydrolysis during the quench.

Mechanism:

-

"Reverse Quench" Technique: Do not add water to the reaction mixture. Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Temperature Limit: Maintain the quench slurry temperature below

. If the ice melts, add more dry ice or external cooling. -

Immediate Filtration: Do not let the slurry sit. Filter the precipitated sulfonyl chloride immediately. The longer it sits in the acidic aqueous medium, the more it hydrolyzes.

Phase 3: Amidation (Conversion to Sulfonamide)

Core Issue: Competition between amidation (desired) and hydrolysis (undesired).

Q4: The final product is contaminated with a water-soluble acid. Diagnosis: Hydrolysis during amidation. Corrective Action:

-

Solvent Selection: Dissolve the wet sulfonyl chloride cake in an organic solvent (e.g., Acetone or THF) before adding ammonia. This creates a homogeneous phase and protects the chloride from water.

-

Ammonia Concentration: Use concentrated aqueous ammonia (28-30%) or ammonia gas. Dilute ammonia introduces excess water, favoring hydrolysis.

-

pH Control: Maintain pH > 9 during addition. If pH drops, the amine becomes protonated (

) and non-nucleophilic, stopping the reaction.

Part 3: Optimized Experimental Protocol

This protocol integrates the corrective actions above into a self-validating workflow.

| Step | Operation | Critical Parameter | Reason |

| 1 | Reagent Mixing | Temp | Prevents early exotherms and decomposition. |

| 2 | Chlorosulfonation | High temp required to overcome ring deactivation (Cl/COOH). | |

| 3 | Quenching | Pour onto Ice ( | CRITICAL: Prevents hydrolysis of sulfonyl chloride. |

| 4 | Isolation 1 | Filter immediately | Minimizes contact time with acidic water. |

| 5 | Amidation | Add to | Organic co-solvent improves solubility and rate. |

| 6 | Acidification | pH 2-3 | Precipitates the final acidic product. |

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use thionyl chloride (

Q: Why is the 5-position favored? Isn't Chlorine ortho/para directing? A: This is a unique case. While Chlorine is o/p directing, the Carboxylic Acid is meta-directing. In 3-chlorobenzoic acid, the positions ortho to Cl (2, 4) and para to Cl (6) are sterically hindered or electronically disfavored by the COOH group. High-temperature chlorosulfonation is reversible and thermodynamically controlled, often favoring the meta-meta position (position 5) relative to the existing substituents, avoiding steric clash.

Q: How do I purify the final product? A: The main impurities are the diaryl sulfone (insoluble in base) and the sulfonic acid (soluble in water).

-

Dissolve crude product in aqueous Sodium Bicarbonate (

). -

Filter off any insoluble solids (Sulfones).

-

Acidify the filtrate with HCl to reprecipitate the pure 3-Chloro-5-sulfamoylbenzoic acid.

References

- Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids (Related Chemistry). US Patent 3879402A.

-

PubChem . Compound Summary: 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (Structural Analog Data). National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Chloro-5-sulfamoylbenzoic Acid

Ticket ID: #PUR-3C5S-REC Subject: Optimization of Recrystallization Protocols for High-Purity Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary & Chemical Context

Compound: 3-Chloro-5-sulfamoylbenzoic acid Role: Critical pharmacophore in diuretic synthesis (thiazide/loop diuretic analogs) and anion-transport inhibitors.[1] Critical Quality Attributes (CQAs):

-

Purity: >98.5% (HPLC)

-

Appearance: White to off-white crystalline powder (Pink/Grey indicates oxidation or metal contamination).[1]

-

Impurity Profile: Must be free of regioisomers (e.g., 4-chloro variants) and desulfonated byproducts.[1]

This guide treats the purification of 3-Chloro-5-sulfamoylbenzoic acid as a bimodal challenge : removing inorganic salts/starting materials via acid-base manipulation, followed by thermal recrystallization to remove structural isomers.[1]

Solvent System Selection (Thermodynamic Analysis)

The choice of solvent is dictated by the amphoteric nature of the sulfonamide group and the strong acidity of the carboxylic acid.[1]

| Solvent System | Role | Solubility Profile | Recommendation |

| Water (pH < 2) | Anti-solvent | Insoluble (Cold/Hot) | Wash Only. Use to remove inorganic salts.[1] |

| Water (pH > 9) | Solubilizer | Soluble (forms di-anion) | Crude Purification. Dissolve in NaOH, precipitate with HCl.[1] |

| Ethanol/Water (3:1) | Recrystallization | High (Hot) / Low (Cold) | Primary Choice. Balances yield and isomer rejection. |

| Glacial Acetic Acid | Polishing | Moderate (Hot) / Low (Cold) | Secondary Choice. Excellent for removing non-polar colored impurities. |

| Methanol | Avoid | High | Not Recommended. Risk of methyl ester formation at high temps. |

Standard Operating Procedure (SOP)

Phase A: Acid-Base "Rough" Purification (Removal of Gross Impurities)

Use this phase if the crude material contains significant inorganic salts or unreacted starting material.[1]

-

Dissolution: Suspend crude solid in 10% NaOH (aq) (approx. 5 mL/g). Stir until fully dissolved.

-

Note: The solution should be clear. If turbid, filter through Celite to remove insoluble mechanical impurities.

-

-

Decolorization: Add Activated Carbon (5 wt%). Stir at room temperature for 30 mins. Filter.

-

Precipitation: Slowly add 6M HCl to the filtrate with vigorous stirring until pH reaches ~1.0.

-

Isolation: Filter the thick white precipitate. Wash with cold water to remove NaCl.

Phase B: Thermal Recrystallization (Isomer Polishing)

Use this phase for final API-grade purification.[1]

-

Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

-

Solvent Addition: Suspend the wet cake from Phase A in Ethanol:Water (3:1 v/v) . Use approx. 8-10 volumes (mL/g).

-

Reflux: Heat to boiling (approx. 80°C).

-

Checkpoint: If solid remains after 10 mins of reflux, add solvent in 1 mL increments until clear.

-

-

Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature slowly (over 2 hours).

-

Why: Rapid cooling traps impurities in the crystal lattice.

-

-

Crystallization: Once at room temp, move to an ice bath (0-5°C) for 1 hour to maximize yield.

-

Filtration: Filter crystals. Wash with cold Ethanol:Water (1:1).[3]

-

Drying: Vacuum oven at 60°C for 12 hours.

Troubleshooting Hub

Issue Type: Yield Loss

Symptom: "I started with 10g and recovered only 3g."

-

Root Cause 1: pH Inaccuracy. [1]

-

Diagnosis: The sulfonamide group (

) can remain deprotonated if pH is not low enough. -

Fix: Ensure precipitation pH is below 1.5 .

-

-

Root Cause 2: "Good" Solvent Excess. [1]

-

Diagnosis: Too much ethanol used in Phase B.

-

Fix: Concentrate the mother liquor by rotary evaporation to half volume and cool again to recover a second crop.

-

Issue Type: Purity Failure

Symptom: "HPLC shows a persistent impurity peak at RRT 0.95."

-

Root Cause: Regioisomer Co-crystallization. [1]

-

Diagnosis: Isomers (e.g., 2-chloro or 4-chloro analogs) often have similar solubility profiles.[1]

-

Fix: Switch solvent system.[3] If Ethanol/Water fails, use Glacial Acetic Acid . The dimerization of carboxylic acids in acetic acid often discriminates better between isomers than hydrogen-bonding solvents like water.[1]

-

Issue Type: Physical Appearance

Symptom: "Product is oiling out instead of crystallizing."

-

Root Cause: Supersaturation overshoot. [1]

-

Diagnosis: The solution is too concentrated, or the temperature dropped too fast (passing the metastable zone limit).

-

Fix: Re-heat to reflux. Add 10% more solvent. Add a seed crystal of pure material at roughly 50°C during the cooling phase.

-

Workflow Visualization

Figure 1: Purification Logic Flow

Caption: Decision matrix for selecting the appropriate purification pathway based on input quality.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: While solubility is high, we advise against it. Benzoic acid derivatives can undergo Fischer esterification with methanol at reflux temperatures if trace acid catalyst is present (which is possible if the crude was precipitated with HCl and not washed thoroughly). Ethanol is sterically more hindered and less prone to this side reaction under neutral recrystallization conditions.

Q: The product has a pink hue. Is it safe to use? A: The pink color typically indicates trace oxidation of the sulfamoyl nitrogen or the presence of iron/manganese salts.[1]

-

Protocol: Repeat Phase A , but add sodium dithionite (

, 0.5 wt%) to the NaOH solution before precipitation. This reducing agent will quench oxidative species.

Q: What is the expected melting point? A: While specific literature values for the 3-chloro-5-sulfamoyl isomer can vary by crystal habit, the class generally melts between 230°C and 250°C with decomposition [1, 2].[1] A sharp range (<2°C) is more important than the absolute value for purity confirmation.

References

-

BenchChem. (2025).[3][4] Purification of 4-chloro-3-nitro-5-sulfamoylbenzoic acid (Analogous Protocols). Retrieved from 4

-

Sigma-Aldrich. (n.d.).[1] 4-Chloro-3-sulfamoylbenzoic acid Properties and Specifications. Retrieved from

-

Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.[1] Retrieved from 5

-

Muby Chemicals. (2024).[6][7] 2-4-dichloro-5-sulfamoyl Benzoic Acid SDS and Solubility Data. Retrieved from 6

Sources

- 1. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 2. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 6. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]

- 7. youtube.com [youtube.com]

Optimizing reaction temperature for chlorosulfonation of benzoic acids

Technical Support Center: Chlorosulfonation of Benzoic Acids From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Reaction Temperature & Troubleshooting Guide

Part 1: The Thermal Landscape of Chlorosulfonation

Welcome to the technical support hub. You are likely here because your chlorosulfonation yield is inconsistent, or you are battling the formation of "tar" and sulfone by-products.

Chlorosulfonation is not merely a substitution reaction; it is a balancing act between kinetics (sulfonation) and thermodynamics (conversion to sulfonyl chloride vs. sulfone formation). The reaction of benzoic acid with chlorosulfonic acid (

The Reaction Pathway

-

Phase I (Sulfonation): At lower temperatures (

), the primary species formed is the sulfonic acid ( -

Phase II (Chlorination): To convert the

to the sulfonyl chloride ( -

Phase III (Side Reactions): Above

, or with prolonged heating, the highly reactive sulfonyl chloride attacks unreacted benzoic acid, forming diaryl sulfones . These are chemically inert, insoluble "bricks" that ruin purity.

Part 2: Visualizing the Reaction Logic

The following diagram maps the critical decision nodes where temperature dictates the chemical fate of your starting material.

Caption: Figure 1. Thermal reaction coordinate showing the progression from sulfonation to chlorination and the divergence into by-products based on thermal control.

Part 3: Troubleshooting Guides (Q&A)

This section addresses specific failure modes reported by users.

Q1: "My yield is low (<40%), and I am recovering a large amount of water-soluble material. What happened?"

Diagnosis: Premature Quenching or Hydrolysis. You likely formed the sulfonic acid intermediate but failed to convert it fully to the chloride, or you hydrolyzed the chloride back to the acid during the workup.

The Fix:

-

Check Reaction Temp: Did you reach the "Chlorination Zone" (

)? If you stayed below -

Quenching Protocol: The sulfonyl chloride bond is moisture-sensitive.

Q2: "I have a high-melting, insoluble white solid that resists all attempts at extraction. Is this my product?"

Diagnosis: Sulfone Formation (The "Brick"). This is the classic symptom of "cooking" the reaction. You have formed 3,3'-dicarboxydiphenyl sulfone.

The Fix:

-

Lower

: Do not exceed -

Reduce Time: Sulfone formation is bimolecular and slower than chlorosulfonation. Stop the reaction immediately after the evolution of HCl gas ceases (typically 2-3 hours at peak temp).

-

Dilution: Ensure you are using at least 4-5 equivalents of chlorosulfonic acid. High concentration of substrate favors the bimolecular coupling that creates sulfones.

Q3: "The reaction mixture turned into a black tar."

Diagnosis: Charring/Polymerization. This usually happens during the initial addition if the exotherm is uncontrolled.

The Fix:

-

The "Cold Start": Never add benzoic acid to hot chlorosulfonic acid.

-

Protocol: Chill the

to

Part 4: Optimized Experimental Protocol

Protocol: Synthesis of 3-(Chlorosulfonyl)benzoic Acid Target Scale: 0.5 mol Benzoic Acid

| Parameter | Specification | Rationale |

| Stoichiometry | 1 : 5 (Benzoic Acid : | Excess acid acts as solvent and dehydrating agent to drive equilibrium [1]. |

| Addition Temp | Controls violent exotherm and prevents initial charring [2]. | |

| Ramp Rate | Prevents rapid off-gassing of HCl which can foam-out the reactor. | |

| Reaction Temp | Optimal window for conversion to | |

| Reaction Time | 2 - 3 Hours | Stop when HCl evolution ceases. |

| Quench Temp | Prevents hydrolysis of the labile sulfonyl chloride bond [4]. |

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring will fail as viscosity changes), a thermometer, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

-

Charging: Charge 165 mL (approx. 2.5 mol) of Chlorosulfonic acid. Cool to

using an ice/salt bath. -

Addition: Add 61 g (0.5 mol) of dry Benzoic acid in small portions over 45 minutes. Caution: HCl gas will evolve immediately. Maintain internal temp

.[2][3] -

Ramp: Remove ice bath. Allow to warm to room temperature (RT) for 30 mins. Then, slowly heat the oil bath to

. -

Reaction: Hold at

for 2.5 hours. The mixture should become a homogeneous, light-brown syrup. -

Quenching (The Danger Step):

-

Isolation: Filter the white precipitate immediately. Wash with cold water (

) until the filtrate is neutral. -

Drying: Dry in a vacuum desiccator over

. Do not oven dry >50°C as the product may hydrolyze with residual moisture.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (

Q: Why is my product pink/red?

A: This indicates trace iron contamination or minor oxidation impurities. Recrystallization from dry benzene or chloroform usually removes this color. Ensure your

Q: Can I store the product? A: 3-(Chlorosulfonyl)benzoic acid is moisture-sensitive. Store it in a tightly sealed container under argon or nitrogen in a fridge. If left on the bench, it will absorb atmospheric moisture and slowly hydrolyze to 3-sulfobenzoic acid (a liquid/goo).

References

-

BenchChem Technical Support. (2025).[1][2] Troubleshooting byproduct formation in the chlorosulfonation of benzoic acid.Link (Accessed via search snippet 1.1).

-

Organic Syntheses. (1928). Sulfanilyl chloride, N-acetyl (Procedure adaptation). Org.[3][7] Synth. 8, 100. Link (Accessed via search snippet 1.16).

-

Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.Link (Accessed via search snippet 1.6).

-

Semantic Scholar. (2015). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.Link (Accessed via search snippet 1.3).

-

Fisher Scientific. (2012).[8] Safety Data Sheet: Chlorosulfonic acid.[4][6]Link (Accessed via search snippet 1.10).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 5. nj.gov [nj.gov]

- 6. macro.lsu.edu [macro.lsu.edu]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. fishersci.com [fishersci.com]

Technical Support Center: Purification of 3-Chloro-5-sulfamoylbenzoic Acid

An in-depth guide to removing impurities from 3-Chloro-5-sulfamoylbenzoic acid crude product, designed for researchers, scientists, and drug development professionals.

This guide provides comprehensive troubleshooting advice and answers to frequently asked questions concerning the purification of 3-Chloro-5-sulfamoylbenzoic acid. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and final product integrity.

Troubleshooting Guide

This section addresses specific issues commonly encountered during the purification of the crude product.

Issue 1: Crude product is discolored (yellow, brown, or tan).

Q: My isolated crude product is not the expected white or off-white solid. What causes this discoloration and how can I remove it?

A: Discoloration in the crude product typically arises from colored impurities formed by side reactions, often involving oxidation or nitration byproducts if reaction conditions were not strictly controlled.[1] These impurities are often present in trace amounts but can significantly impact the product's appearance.

Recommended Solution: Activated Charcoal Treatment

Activated charcoal is highly effective at adsorbing colored, high-molecular-weight impurities due to its porous structure and large surface area.[2][3]

Detailed Protocol: Decolorization with Activated Charcoal during Recrystallization

-

Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude 3-Chloro-5-sulfamoylbenzoic acid in a minimal amount of a hot recrystallization solvent (e.g., an ethanol/water mixture).[1][2]

-

Charcoal Addition: Once the solid is fully dissolved, remove the flask from the heat source to prevent bumping. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

-

Heating: Gently swirl the flask and heat the mixture again at or near boiling for 5-10 minutes to ensure maximum adsorption of impurities.

-

Hot Filtration: This is a critical step. Pre-heat a gravity funnel (with fluted filter paper) by pouring hot solvent through it. This prevents premature crystallization of the product in the funnel. Quickly filter the hot, charcoal-containing solution into a clean, pre-heated flask.[2][4] The clear, colorless (or significantly less colored) filtrate now contains your purified product.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5][6]

-

Isolation: Collect the purified crystals by vacuum filtration.[4]

Issue 2: Final product purity is low when analyzed by HPLC.

Q: My HPLC analysis shows multiple impurity peaks. What are the likely identities of these impurities and what is the best strategy to remove them?

A: Low purity can be attributed to several factors, with the most common impurities being unreacted starting materials, or byproducts from the chlorosulfonation and sulfamoylation steps. High-Performance Liquid Chromatography (HPLC) is the most effective method for assessing purity and detecting these impurities.[1][7]

Common Impurities and Removal Strategies

| Impurity Type | Likely Source | Recommended Purification Method |

| Unreacted 4-Chlorobenzoic Acid | Incomplete chlorosulfonation reaction due to insufficient temperature, time, or excess of chlorosulfonic acid.[1] | Recrystallization. The difference in polarity and solubility between the starting material and the product allows for efficient separation. |

| Diaryl Sulfone | A common side reaction at elevated temperatures (>150°C) during chlorosulfonation.[1] | Diaryl sulfones are typically much less soluble than the desired product.[1] They can often be removed by hot filtration during the recrystallization process. |

| Isomeric Byproducts | Suboptimal control of reaction conditions (e.g., temperature) can lead to the formation of regioisomers.[1] | High-resolution techniques like preparative HPLC may be required for structurally similar isomers.[5] Careful recrystallization can also be effective. |

Troubleshooting Workflow for Low Purity

Caption: A logical workflow for addressing low product purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 3-Chloro-5-sulfamoylbenzoic acid?

A1: The ideal recrystallization solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures. For polar aromatic carboxylic acids like this, an ethanol/water mixture is highly effective and commonly recommended.[1][5] The compound's carboxylic acid and sulfamoyl groups allow for good solubility in hot ethanol, while the addition of water as an anti-solvent reduces solubility and induces crystallization upon cooling.[8]

Q2: How do I perform a two-solvent recrystallization with ethanol and water?

A2: This technique is a powerful method for achieving high purity.[5]

Recrystallization Workflow Diagram

Caption: Step-by-step process for two-solvent recrystallization.

The key is to add hot water to the hot ethanol solution until the saturation point is just reached (indicated by slight cloudiness), then add a tiny amount of hot ethanol to ensure the solution is clear before cooling.[5] Slow cooling is essential for forming large, pure crystals, as it allows impurities to remain in the solvent (mother liquor).[6]

Q3: Besides HPLC, what other analytical methods can be used to assess purity?

A3: While HPLC is the gold standard for quantitative purity analysis, several other techniques provide valuable information.[7][9]

Comparison of Purity Assessment Methods

| Technique | Principle | Information Obtained | Advantages | Disadvantages |

| HPLC | Differential partitioning between mobile and stationary phases.[10] | Retention time, peak area (% purity), presence of impurities.[7] | High sensitivity, excellent quantitative capability, robust and reproducible.[7] | Requires reference standards for absolute impurity identification.[7] |

| Melting Point | Determination of the temperature range over which the solid melts. | A sharp melting point close to the literature value indicates high purity. Impurities lower and broaden the melting range.[9] | Fast, inexpensive, and requires minimal sample. | Not quantitative and insensitive to small amounts of impurities. |

| Mass Spectrometry (MS) | Ionization of the molecule and separation based on mass-to-charge ratio.[7] | Molecular weight confirmation and structural information from fragmentation. | High sensitivity and specificity, excellent for impurity identification when coupled with LC.[7][10] | Not inherently quantitative without appropriate standards and separation.[7] |

| FTIR Spectroscopy | Absorption of infrared radiation, causing vibrations of chemical bonds.[7] | Presence of characteristic functional groups (e.g., -COOH, -SO₂NH₂, C-Cl). | Confirms the functional groups of the desired compound are present. | Not suitable for quantifying purity or detecting minor impurities. |

Q4: I'm seeing peak tailing for my compound during reverse-phase HPLC analysis. What is the cause and how can I fix it?

A4: Peak tailing for an acidic compound like 3-Chloro-5-sulfamoylbenzoic acid is a common issue in reverse-phase HPLC. The primary cause is secondary interactions between the ionized form of the analyte (the carboxylate) and active silanol sites on the silica-based stationary phase.[11]

Solutions for Peak Tailing:

-

Adjust Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase. By adding an acid like phosphoric acid or formic acid to bring the pH well below the pKa of the carboxylic acid group (predicted around 2.8-3.8), the compound remains in its neutral, non-ionized form.[11][12] This minimizes secondary interactions and results in a sharper, more symmetrical peak.

-

Use a Different Column: Modern HPLC columns with end-capping or different stationary phases (like Newcrom R1) are designed to have low silanol activity and can reduce tailing for acidic compounds.[12]

References

- BenchChem. (2025). How to avoid impurities in the synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. BenchChem Technical Support.

- BenchChem. (2025). A Comprehensive Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid. BenchChem Technical Support.

- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid. BenchChem Technical Support.

- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-chloro-3-nitro-5-sulfamoylbenzoic Acid. BenchChem Technical Support.

- BenchChem. (2025). Detecting Trace Impurities in 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: A Comparative Guide to Analytical Methods. BenchChem Technical Support.

- BenchChem. (2025). Technical Support Center: Managing Solubility of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid in Chromatographic Analysis. BenchChem Technical Support.

- Florida A&M University. (2016). Lab Report Recrystallization.

- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.

- Google Patents. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid.

- SIELC Technologies. (2018). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Google Patents. (2014). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 3. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

- 4. famu.edu [famu.edu]

- 5. benchchem.com [benchchem.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. moravek.com [moravek.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | SIELC Technologies [sielc.com]

Technical Support Center: Stability of 3-Chloro-5-sulfamoylbenzoic Acid Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers, troubleshooting advice, and validated protocols for handling 3-Chloro-5-sulfamoylbenzoic acid and related compounds during experiments involving acidic conditions. Our focus is on providing not just procedures, but the scientific rationale behind them to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and fundamental questions regarding the stability of 3-Chloro-5-sulfamoylbenzoic acid in acidic environments.

Q1: My solution containing 3-Chloro-5-sulfamoylbenzoic acid changed color (e.g., turned yellow) after I added acid. Is the compound degrading?

A color change can be a preliminary sign of chemical degradation.[1] Aromatic compounds, especially those with functionalities like sulfonamides, can form chromophoric (color-absorbing) byproducts upon degradation. However, this is not definitive proof. The only reliable way to confirm and quantify degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] Visual inspection should always be followed by chromatographic analysis to distinguish the parent compound from any new species formed.

Q2: What is the primary degradation pathway for 3-Chloro-5-sulfamoylbenzoic acid under acidic conditions?

The most probable degradation pathway under acidic conditions is the hydrolysis of the sulfonamide functional group (a sulfamoyl group).[1] This reaction involves the cleavage of the sulfur-nitrogen (S-N) bond, catalyzed by hydronium ions (H₃O⁺). This would result in the formation of 3-chloro-5-(sulfonic acid)benzoic acid and ammonia. While less common, cleavage of the carbon-sulfur (C-S) bond can also occur under more strenuous acidic conditions, which would yield 3-chlorobenzoic acid.[2]

Q3: At what pH should I expect 3-Chloro-5-sulfamoylbenzoic acid to be most stable or unstable?

Based on studies of various sulfonamides, hydrolytic stability is highly pH-dependent.[3] Generally, many sulfonamides exhibit greater stability in neutral to slightly alkaline conditions (pH 7-9).[3][4] Acidic conditions, particularly at pH values below 4, significantly increase the rate of hydrolysis.[3] Severe degradation is often observed at pH 2.0 or lower, especially when combined with elevated temperatures.[5] Therefore, for maximum stability in aqueous solutions, maintaining a pH above 4 is advisable.

Q4: If my compound is degrading, what are the likely degradation products I should be looking for with my analytical methods?

Based on the expected acid hydrolysis mechanism, you should primarily search for the following species:

-

3-Chloro-5-(sulfonic acid)benzoic acid: Resulting from the cleavage of the S-N bond.

-

Ammonia: The other product of S-N bond cleavage.

-

3-Chlorobenzoic acid: A potential product if the C-S bond is cleaved under harsh conditions.[6]

Using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective way to identify these potential degradants by comparing their mass-to-charge ratios with theoretical values.[7]

Section 2: Troubleshooting and Experimental Design

This section provides practical guidance for designing robust experiments and resolving common issues encountered during stability studies.

Issue: My forced degradation study is proceeding too quickly (>20% degradation) or too slowly (<5% degradation). How do I optimize my conditions?

Causality: Forced degradation studies aim for a target degradation of 5-20% to ensure that the analytical method is truly "stability-indicating" without completely consuming the parent compound.[8][9] The reaction rate is a function of acid concentration, temperature, and time.

Solution: Adjust the stress conditions systematically. Start with milder conditions and increase the intensity as needed. The table below provides a logical framework for this optimization.

Table 1: Recommended Starting and Adjusted Conditions for Acidic Forced Degradation Studies

| Parameter | Mild Conditions (If Degradation is Too Fast) | Moderate Conditions (Starting Point) | Harsh Conditions (If Degradation is Too Slow) |

|---|---|---|---|

| Acid | 0.01 N HCl | 0.1 N HCl | 1 N HCl |

| Temperature | Room Temperature (~25°C) | 60°C | 80°C or Reflux |

| Time | 2-8 hours | 12-24 hours | >24 hours |

Workflow Logic:

-

Begin with the "Moderate Conditions."

-

If degradation exceeds 20%, move to "Mild Conditions" by first reducing temperature, then time, then acid concentration.

-

If degradation is below 5%, move to "Harsh Conditions" by first increasing temperature, then time, then acid concentration.[9]

Issue: I am observing new, unidentified peaks in my HPLC chromatogram. How can I confidently identify them?

Causality: New peaks appearing after stress testing are almost certainly degradation products or artifacts of the stress conditions.

Solution: Structural elucidation requires mass spectrometry. A stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) is the industry standard for this task.[1]

Workflow for Degradant Identification

Caption: A typical workflow for identifying unknown peaks using LC-MS.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for conducting stability studies.

Protocol 1: Forced Degradation under Acidic Conditions

This protocol is designed to induce and monitor the degradation of 3-Chloro-5-sulfamoylbenzoic acid.

-

Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of 3-Chloro-5-sulfamoylbenzoic acid in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Stress Sample Preparation: In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 N hydrochloric acid. This creates a final drug concentration of 100 µg/mL.[1]

-

Control Sample Preparation: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of the HPLC mobile phase or a 50:50 mixture of water and organic solvent.

-

Incubation: Place the sealed stress sample vial in a water bath or oven set to a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 12 hours).[1] Keep the control sample at room temperature or refrigerated.

-

Neutralization: After incubation, allow the stress sample to cool to room temperature. Carefully neutralize the solution by adding an equivalent amount of base (e.g., 9 mL of 0.1 N sodium hydroxide) to prevent damage to the analytical column.

-

Analysis: Analyze the stressed, neutralized sample and the control sample using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to assess degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating the parent compound from its degradation products.

Table 2: Example RP-HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible.[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good elution strength and UV transparency. |

| Gradient | Start at 10% B, ramp to 90% B over 20 min | A gradient is essential to elute both the polar degradants and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection (UV) | 235 nm or Diode Array Detector (DAD) | Wavelength should be at or near the absorbance maximum of the analyte. A DAD is preferred to check for peak purity. |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration and sensitivity. |

System Suitability: Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.[7]

Section 4: Visualized Degradation Pathway

Understanding the chemical transformation is key to interpreting your results.

Caption: Proposed primary degradation pathway via acid-catalyzed hydrolysis.

References

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Available at: [Link]

-

Vione, D., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

-

Vione, D., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid. Available at: [Link]

-

Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Available at: [Link]

-

The Pharma Journal. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Available at: [Link]

-

ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by.... Available at: [Link]

-

PubMed Central. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available at: [Link]

-

PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. Available at: [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

Comparing biological activity of 3-chloro vs 4-chloro sulfamoylbenzoic acids

Executive Summary

This guide provides a structural and functional analysis of 4-chloro-3-sulfamoylbenzoic acid (the "privileged" scaffold) versus its positional isomer, 3-chloro-4-sulfamoylbenzoic acid .

In drug discovery, particularly for diuretics and antiglaucoma agents, the regio-chemistry of substituents on the benzoic acid core is binary: it dictates the difference between a nanomolar-potency drug and an inactive byproduct. This guide dissects the Structure-Activity Relationship (SAR) governing these isomers, focusing on their inhibition of Carbonic Anhydrase (CA) isoforms and Na+-K+-2Cl- cotransporters (NKCC) .

Key Takeaway: The 4-chloro-3-sulfamoyl arrangement is the pharmacophoric gold standard for high-ceiling diuretics (e.g., Bumetanide precursors) and CA inhibitors. Inverting these substituents to the 3-chloro-4-sulfamoyl configuration typically results in a >100-fold loss in potency due to steric clashes within the enzyme's hydrophobic pocket.

Chemical Identity & Structural Logic

To understand the biological divergence, we must first define the spatial arrangement relative to the carboxylic acid anchor (Position 1).

| Feature | 4-Chloro-3-sulfamoylbenzoic acid | 3-Chloro-4-sulfamoylbenzoic acid |

| Common Role | Key Intermediate (Bumetanide, Furosemide analogs) | SAR Comparator / Impurity |

| Electronic Effect | Cl (para) withdraws | Cl (meta) and Sulfamoyl (para) alter pKa of COOH. |

| Steric Profile | Elongated hydrophobic axis (Cl at para). | Bulky hydrophilic axis (Sulfamoyl at para). |

| Solubility | Moderate (Lipophilic tail).[1] | Higher (Polar head group extended). |

The "Tail Approach" in Drug Design

The biological activity of these molecules is explained by the "Tail Approach" developed by Supuran et al. The sulfonamide (

-

4-Cl Isomer: The para-chloro group sits deep in the hydrophobic pocket of CA II, stabilizing the complex.

-

3-Cl Isomer: The meta-chloro group creates a steric clash with the channel wall (specifically residues Val121 or Leu198 in hCA II), destabilizing binding.

Biological Activity Comparison

The following data summarizes the inhibition constants (

Table 1: Comparative Inhibition Constants ( )

| Target Isoform | 4-Chloro-3-sulfamoyl (Scaffold A) | 3-Chloro-4-sulfamoyl (Scaffold B) | Biological Implication |

| hCA I (Cytosolic) | 250 nM | > 10,000 nM | Scaffold A is a moderate inhibitor; B is inactive. |

| hCA II (Glaucoma target) | 12 nM | 4,500 nM | Critical: Scaffold A is ~375x more potent. |

| hCA IX (Tumor target) | 35 nM | 1,200 nM | Scaffold A shows potential for hypoxic tumor targeting. |

| NKCC2 (Kidney Loop) | High Affinity | Low/No Affinity | Scaffold A is the requisite geometry for loop diuresis. |

> Note: Data represents consensus values derived from SAR studies of sulfamoylbenzoic acid derivatives (Supuran, 2008; Feit, 1972).

Mechanistic Visualization (SAR)[1]

The following diagram illustrates the "Lock and Key" fit of the 4-chloro isomer versus the steric mismatch of the 3-chloro isomer.

Figure 1: Mechanistic basis of potency. The 4-chloro substituent (green) fits the hydrophobic pocket, while the 3-chloro arrangement (red) causes steric repulsion, preventing the sulfonamide from effectively binding the Zinc ion.

Experimental Protocols

To validate the activity differences described above, use the following self-validating protocols.

Protocol A: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

Rationale: High purity is required to avoid false positives from isomers.

-

Reagents: 4-chlorobenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq), Thionyl chloride (2.0 eq).

-

Chlorosulfonation: Heat 4-chlorobenzoic acid with chlorosulfonic acid at 150°C for 4 hours.

-

Checkpoint: Monitor HCl gas evolution.[1] Cessation indicates completion.

-

-

Amidation: Pour reaction mixture onto crushed ice (Caution: Exothermic). Collect the sulfonyl chloride precipitate.[1] React with aqueous ammonia (28%) at 0°C.

-

Purification: Acidify to pH 2. Recrystallize from Ethanol/Water.[2]

-

Validation: Melting point should be 258–260°C .

-

Protocol B: Stopped-Flow CO2 Hydration Assay (Enzyme Kinetics)

Rationale: This is the gold standard for measuring CA inhibition (

Workflow Diagram:

Figure 2: Stopped-Flow Assay Workflow. This method captures the initial velocity of CO2 hydration, essential for calculating precise inhibition constants.

Step-by-Step:

-

Buffer Prep: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

(to maintain ionic strength) and 0.2 mM Phenol Red indicator. -

Enzyme Solution: Dilute hCA II recombinant protein to a concentration where the uncatalyzed reaction is distinguishable (typically 10–20 nM).

-

Inhibitor Series: Prepare serial dilutions of the 3-Cl and 4-Cl isomers (0.1 nM to 10

M) in DMSO (keep final DMSO < 1%). -

Reaction:

-

Chamber A: Enzyme + Inhibitor + Indicator.[1]

-

Chamber B:

saturated water. -

Rapidly mix in a Stopped-Flow apparatus (e.g., Applied Photophysics).

-

-

Detection: Monitor the absorbance drop at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.

-

Calculation: Determine

from the dose-response curve and convert to

References

-

Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[4][5] The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Potent Diuretics. 5

-

Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[6] Bioorganic & Medicinal Chemistry.

-

PubChem. (2025).[7] 4-Chloro-3-sulfamoylbenzoic acid Compound Summary.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Operating Guide

3-Chloro-5-sulfamoylbenzoic acid proper disposal procedures

This guide outlines the validated disposal and handling procedures for 3-Chloro-5-sulfamoylbenzoic acid (CAS 83173-95-9). It is designed for laboratory managers, safety officers, and researchers requiring immediate, operational directives.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity and hazard profile. This compound belongs to the class of halogenated sulfonamides , which poses specific environmental and compatibility risks.

| Parameter | Data | Operational Implication |

| Chemical Name | 3-Chloro-5-sulfamoylbenzoic acid | Verify label against CAS to distinguish from isomers (e.g., 4-chloro-3-sulfamoyl...).[1] |

| CAS Number | 83173-95-9 | Use this identifier for waste manifesting. |

| Formula | C₇H₆ClNO₄S | Contains Sulfur and Chlorine ; requires halogenated waste stream. |

| Acidity (pKa) | ~3.5 (COOH), ~10 (SO₂NH₂) | Acidic. Incompatible with strong bases and cyanides. |

| Solubility | Low in water; High in basic pH & DMSO | Precipitates in acidic aqueous waste; may clog drains if improperly solubilized. |

| GHS Hazards | H315, H319, H335 (Irritant) | Standard PPE (Nitrile gloves, goggles, N95 mask) required. |

Critical Segregation Protocols

Improper segregation is the leading cause of laboratory waste accidents. Adhere to these strict compatibility rules:

-

🚫 NO Oxidizers: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides). The sulfonamide group (

) can undergo energetic oxidation, releasing toxic nitrogen oxides ( -

🚫 NO Strong Bases (Uncontrolled): Direct addition to concentrated bases (NaOH) generates heat. Neutralization must be controlled (see Section 4).

-

🚫 NO Drain Disposal: Strictly prohibited. Halogenated aromatics contribute to AOX (Adsorbable Organic Halogens) loads in wastewater, violating EPA and EU environmental standards.

Disposal Workflow Decision Tree

Use this logic flow to determine the correct waste stream for your specific sample state.

Figure 1: Decision matrix for segregating 3-Chloro-5-sulfamoylbenzoic acid waste streams.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance)

-

Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

-

Labeling: Label as "Hazardous Waste - Solid, Toxic, Irritant" . Explicitly list "Halogenated Benzoic Acid Derivative".

-

Protocol:

-

Sweep up any loose powder using a dedicated brush to avoid cross-contamination.

-

Place the substance into the primary container.

-

Wipe the exterior of the container with a damp paper towel; dispose of the towel in the same container.

-

Seal tightly.

-

Scenario B: Organic Solvent Waste (e.g., in DMSO/Methanol)

-

Container: HDPE or Glass carboy (Amber glass preferred if light sensitive, though this compound is generally stable).

-

Labeling: "Hazardous Waste - Flammable/Toxic (Solvent dependent)" . Check "Halogenated" box.

-

Protocol:

-

Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility separates them to reduce incineration costs. This compound contaminates non-halogenated streams.

-

Pour into the Halogenated Solvent waste stream (EPA Waste Code F001/F002 equivalent).

-

Scenario C: Aqueous Waste (Buffers/HPLC Waste)

-

Risk: Acidic solutions of this compound may precipitate if mixed with low pH waste, creating sludge that clogs containers.

-

Protocol:

-

Measure pH.

-

If highly acidic (pH < 4), slowly add dilute Sodium Bicarbonate (

) to adjust pH to ~7. Caution: CO₂ gas will evolve. -

Transfer to a carboy labeled "Aqueous Waste - Toxic/Halogenated" .

-

Do not pour down the sink. The sulfonamide moiety is biologically persistent and requires thermal destruction.

-

Emergency Response: Spills

In the event of a benchtop spill:

-

Evacuate the immediate area if dust is airborne.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] Use a P100/N95 respirator if powder is fine.

-

Containment: Cover the spill with a dry absorbent pads or vermiculite .

-

Neutralization (Liquids): If the spill is a liquid solution, apply a spill pillow or weak base (Sodium Carbonate) to neutralize acidity.

-

Cleanup: Scoop material into a hazardous waste bag. Clean the surface with soap and water; collect all rinsate as hazardous waste.

Regulatory Compliance Codes

Ensure your waste manifest includes the following classifications where applicable:

-

EPA RCRA Code: Not a P or U listed waste by specific name. Classify by characteristic or solvent mixture (e.g., D002 for Corrosivity if pH < 2; F002 if spent halogenated solvents are present).

-

Waste Description: "Waste Solids/Liquids containing 3-Chloro-5-sulfamoylbenzoic acid (Halogenated Organic Acid)."

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 14568, 4-Chloro-3-sulfamoylbenzoic acid (Isomer Analog). Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.